5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
Overview
Description
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol is a heterocyclic compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol typically involves the reaction of 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone with methylamine. The reaction is carried out in an alcoholic solution, where the nitro group is reduced, and the chlorine atoms are substituted by methylamino groups .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Biological Studies: Used in research to understand its interaction with biological molecules.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved are typically related to its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,6-dichloropyrimidine
- 4-Amino-2-methyl-6-chloropyrimidine
- 5-Chloro-2-methyl-4-pyrimidinol
Uniqueness
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol is unique due to the presence of both a chlorine atom and a methylamino group, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in various applications .
Properties
IUPAC Name |
5-chloro-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUJEDDCQYWKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216736 | |
Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-07-6 | |
Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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